4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine
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Overview
Description
4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine is a complex organic compound that features multiple aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and pyrazole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include strong bases, coupling agents, and solvents such as dichloromethane or ethanol. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine: can be compared with other heterocyclic compounds that contain imidazole or pyrazole rings.
4-(4-Phenyl-1H-imidazol-1-yl)benzene: A simpler compound with similar structural features.
4-(1H-Pyrazol-4-yl)benzene: Another related compound with a pyrazole ring.
Uniqueness
The uniqueness of this compound lies in its combination of multiple aromatic and heterocyclic rings, which confer distinct chemical properties and potential biological activities.
Properties
CAS No. |
917925-51-0 |
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Molecular Formula |
C23H23N5 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-(4-phenylimidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine |
InChI |
InChI=1S/C23H23N5/c1-2-4-19(5-3-1)22-16-28(17-25-22)23(10-12-24-13-11-23)21-8-6-18(7-9-21)20-14-26-27-15-20/h1-9,14-17,24H,10-13H2,(H,26,27) |
InChI Key |
SHSDTVPVIFOYAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)N4C=C(N=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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